[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone
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Overview
Description
[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone is a complex organic compound that features a combination of pyrimidine, pyridine, and phenyl sulfone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the phenoxy and pyridinyl groups. The final step involves the sulfonation to introduce the phenyl sulfone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be investigated for its potential biological activity, including its ability to interact with specific enzymes or receptors.
Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It may find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine share structural similarities and are known for their biological activities.
Pyridine Derivatives: Pyridine sulfinates and other pyridine-based compounds are commonly used in medicinal chemistry for their versatile reactivity.
Phenyl Sulfone Derivatives:
Uniqueness
What sets [6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-6-phenoxy-2-pyridin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c26-29(27,19-11-5-2-6-12-19)16-17-15-21(28-18-9-3-1-4-10-18)25-22(24-17)20-13-7-8-14-23-20/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCXCUXSMCVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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